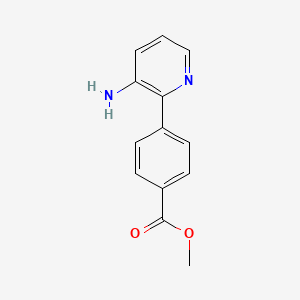

Methyl 4-(3-aminopyridin-2-yl)benzoate

説明

BenchChem offers high-quality Methyl 4-(3-aminopyridin-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-aminopyridin-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 4-(3-aminopyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-6-4-9(5-7-10)12-11(14)3-2-8-15-12/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEBXNAKEFPTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594756 | |

| Record name | Methyl 4-(3-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-19-2 | |

| Record name | Methyl 4-(3-amino-2-pyridinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(3-aminopyridin-2-yl)benzoate

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound, Methyl 4-(3-aminopyridin-2-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with data from analogous structures to offer a robust predictive characterization. In the absence of comprehensive published spectra for this specific molecule, this guide serves as a foundational resource for its identification and structural elucidation.

Introduction and Molecular Structure

Methyl 4-(3-aminopyridin-2-yl)benzoate is a bi-aryl compound featuring a 3-aminopyridine moiety linked to a methyl benzoate group at the 2-position of the pyridine ring. This unique arrangement of electron-donating (amino) and electron-withdrawing (ester) groups on two interconnected aromatic systems is anticipated to result in distinct and informative spectroscopic signatures. Understanding these signatures is paramount for confirming its synthesis and purity, as well as for predicting its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of Methyl 4-(3-aminopyridin-2-yl)benzoate are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and benzene rings, as well as the amino and methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-6' (Pyridine) | ~8.10 | dd | J = ~4.5, 1.5 Hz | Deshielded due to proximity to the pyridine nitrogen. |

| H-4' (Pyridine) | ~7.40 | dd | J = ~8.0, 1.5 Hz | Influenced by the adjacent amino group and the benzene ring. |

| H-5' (Pyridine) | ~7.10 | dd | J = ~8.0, 4.5 Hz | Shielded by the amino group. |

| H-2, H-6 (Benzene) | ~7.95 | d | J = ~8.5 Hz | Deshielded by the ester group. |

| H-3, H-5 (Benzene) | ~7.50 | d | J = ~8.5 Hz | Coupled to H-2 and H-6. |

| -NH₂ (Amino) | ~5.80 | br s | - | Broad singlet due to quadrupole broadening and exchange. |

| -OCH₃ (Methyl) | ~3.85 | s | - | Characteristic singlet for a methyl ester. |

Expert Insights: The choice of DMSO-d₆ as a solvent is crucial for observing the labile amino protons, which might otherwise exchange too rapidly in protic solvents like methanol. The predicted chemical shifts are based on data from structurally similar compounds such as 2- and 3-aminopyridine and methyl benzoate.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbons | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~166.0 | Characteristic carbonyl carbon of an ester. |

| C-2' (Pyridine) | ~158.0 | Attached to the benzene ring, deshielded. |

| C-6' (Pyridine) | ~148.0 | Deshielded by the adjacent nitrogen. |

| C-4 (Benzene) | ~140.0 | Attached to the ester group. |

| C-3' (Pyridine) | ~138.0 | Attached to the amino group. |

| C-4' (Pyridine) | ~125.0 | Influenced by both the amino group and nitrogen. |

| C-1 (Benzene) | ~130.0 | Attached to the pyridine ring. |

| C-2, C-6 (Benzene) | ~129.5 | Carbons ortho to the ester group. |

| C-3, C-5 (Benzene) | ~128.0 | Carbons meta to the ester group. |

| C-5' (Pyridine) | ~118.0 | Shielded by the amino group. |

| -OCH₃ (Methyl) | ~52.0 | Typical chemical shift for a methyl ester carbon. |

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Reference |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3450 - 3300 | Medium | [3] |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | [3][4] |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak | |

| Ester (C=O) | C=O Stretch | ~1720 | Strong | |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium | [5] |

| Ester (C-O) | Asymmetric & Symmetric C-O Stretch | 1300 - 1100 | Strong | |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong | [3] |

Expert Insights: The IR spectrum will be dominated by the strong carbonyl stretch of the ester group. The presence of two distinct bands in the N-H stretching region would confirm the primary amine functionality.[3] The C-N stretching of the aromatic amine will be a strong band, useful for confirmation.[3]

Experimental Protocol: FT-IR Data Acquisition

Sources

The Strategic Role of Methyl 4-(3-aminopyridin-2-yl)benzoate in the Synthesis of Advanced Tyrosine Kinase Inhibitors

A Senior Application Scientist's In-Depth Technical Guide

This guide provides a detailed exploration of Methyl 4-(3-aminopyridin-2-yl)benzoate, a pivotal intermediate in the synthesis of sophisticated tyrosine kinase inhibitors (TKIs). We will dissect the synthesis of this core molecule, elucidate its strategic importance in the construction of TKI pharmacophores, and provide detailed experimental protocols for its preparation and subsequent elaboration. This document is intended for researchers, medicinal chemists, and professionals in drug development who are focused on the design and synthesis of next-generation targeted cancer therapies.

The Landscape of Tyrosine Kinase Inhibition and the Primacy of the 2-Aminopyridine Scaffold

Tyrosine kinases are a class of enzymes that play a critical role in intracellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity, often due to genetic mutations, is a hallmark of many cancers. This has made them a prime target for the development of targeted cancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies by selectively blocking the ATP-binding site of these enzymes, thereby inhibiting their function.

Within the vast chemical space of kinase inhibitors, the 2-aminopyridine moiety has emerged as a "privileged scaffold".[1] This structural motif is frequently found in clinically approved and investigational TKIs due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of the adenine core of ATP. The strategic placement of substituents on the 2-aminopyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Core Intermediate: Methyl 4-(3-aminopyridin-2-yl)benzoate

Methyl 4-(3-aminopyridin-2-yl)benzoate (CAS 1216772-15-4) is a key building block that incorporates the essential 2-aminopyridine feature, along with a strategically placed phenyl group bearing a methyl ester. This ester functionality serves as a versatile handle for further chemical modifications, allowing for the introduction of various solubilizing groups or moieties that can interact with other regions of the kinase active site.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1216772-15-4 |

Synthesis of Methyl 4-(3-aminopyridin-2-yl)benzoate: A Suzuki-Miyaura Coupling Approach

The synthesis of 2-aryl-3-aminopyridines is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for the formation of C-C bonds. In this case, it allows for the direct coupling of a substituted pyridine with a phenylboronic acid derivative.

The logical choice of starting materials for the synthesis of Methyl 4-(3-aminopyridin-2-yl)benzoate is 2-chloro-3-aminopyridine and 4-(methoxycarbonyl)phenylboronic acid. The chloro-substituent at the 2-position of the pyridine ring is an excellent leaving group for the cross-coupling reaction, while the amino group at the 3-position is a key feature of the final product. The boronic acid provides the phenyl ring with the methyl ester at the desired 4-position.

Figure 1: Synthetic scheme for Methyl 4-(3-aminopyridin-2-yl)benzoate.

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure based on established methods for Suzuki-Miyaura coupling of aminopyridines.

Materials:

-

2-Chloro-3-aminopyridine

-

4-(Methoxycarbonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 2-chloro-3-aminopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

-

The flask is evacuated and backfilled with argon three times.

-

Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

-

Add toluene and water (4:1 v/v) to the flask.

-

The reaction mixture is heated to 100 °C and stirred vigorously for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford Methyl 4-(3-aminopyridin-2-yl)benzoate as a solid.

Self-Validation:

-

Purity Assessment: The purity of the final product should be assessed by HPLC and should be ≥98%.

-

Structural Confirmation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should be consistent with the structure of Methyl 4-(3-aminopyridin-2-yl)benzoate.

-

Yield: The expected yield for this reaction is typically in the range of 70-90%.

The Role of Methyl 4-(3-aminopyridin-2-yl)benzoate in the Synthesis of a Hypothetical Tyrosine Kinase Inhibitor

The strategic placement of the amino group at the 3-position and the aryl group at the 2-position of the pyridine ring makes Methyl 4-(3-aminopyridin-2-yl)benzoate a versatile precursor for a variety of TKIs. The 3-amino group can be readily functionalized, often by condensation with a suitable heterocyclic electrophile, to build out the core structure of the inhibitor.

A common strategy in the design of TKIs is the use of a substituted pyrimidine ring, which can also participate in hydrogen bonding interactions within the ATP-binding site. The following is an illustrative synthesis of a hypothetical TKI from Methyl 4-(3-aminopyridin-2-yl)benzoate.

Figure 2: Illustrative synthesis of a hypothetical TKI.

Detailed Experimental Protocol for Hypothetical TKI Synthesis

This protocol describes a Buchwald-Hartwig amination, a common method for forming the C-N bond between the aminopyridine and a chloropyrimidine.

Materials:

-

Methyl 4-(3-aminopyridin-2-yl)benzoate

-

2-Chloro-4-(substituted)pyrimidine (the substituent can be varied to tune the properties of the final compound)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 4-(3-aminopyridin-2-yl)benzoate (1.0 eq), the 2-chloro-4-(substituted)pyrimidine (1.1 eq), and cesium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with argon three times.

-

Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

The reaction mixture is heated to 110 °C and stirred for 12-24 hours, or until LC-MS analysis indicates completion.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography or preparative HPLC to yield the final hypothetical TKI.

Self-Validation:

-

Purity and Structural Confirmation: As with the intermediate, the final product's purity should be confirmed by HPLC (≥98%) and its structure verified by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Biological Activity: The synthesized compound would then be subjected to in vitro kinase assays to determine its inhibitory activity against a panel of tyrosine kinases.

The Structural Rationale: How the 2-Aminopyridine Moiety Functions

The 2-aminopyridine core of the TKI derived from Methyl 4-(3-aminopyridin-2-yl)benzoate is crucial for its biological activity. The pyridine nitrogen and the exocyclic amino group form two key hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved residue (e.g., methionine) in the hinge region of the kinase's ATP-binding pocket. This bidentate hydrogen bonding interaction is a critical anchor for the inhibitor.

The aryl group at the 2-position, originating from the boronic acid, can be directed towards a hydrophobic pocket adjacent to the hinge region, further enhancing binding affinity. The rest of the molecule, built out from the 3-amino group, can then be designed to interact with other regions of the active site, contributing to both potency and selectivity.

Figure 3: Simplified diagram of a tyrosine kinase signaling pathway and the point of TKI intervention.

Conclusion

Methyl 4-(3-aminopyridin-2-yl)benzoate is a high-value, strategically designed intermediate for the synthesis of advanced tyrosine kinase inhibitors. Its synthesis via a robust and scalable Suzuki-Miyaura coupling makes it an accessible building block for medicinal chemistry campaigns. The inherent chemical functionalities of this molecule—the hinge-binding 2-aminopyridine core and the versatile methyl benzoate handle—provide a solid foundation for the construction of potent and selective TKIs. As the demand for novel targeted therapies continues to grow, the importance of such well-designed core intermediates in accelerating the drug discovery process cannot be overstated.

References

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.

Sources

Methodological & Application

Application Note: A Practical Protocol for the Synthesis of Methyl 4-(3-aminopyridin-2-yl)benzoate

Introduction

Methyl 4-(3-aminopyridin-2-yl)benzoate is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of various pharmacologically active compounds. Its structural motif, featuring a 2-arylpyridine core, is prevalent in a range of therapeutic agents. This document provides a detailed, two-step protocol for the synthesis of Methyl 4-(3-aminopyridin-2-yl)benzoate, designed for researchers and professionals in organic synthesis and drug development. The described methodology is robust, scalable, and employs common laboratory reagents and techniques. The synthesis involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl scaffold, followed by a chemoselective reduction of a nitro group to the corresponding amine.

Overall Synthetic Scheme

The synthesis of Methyl 4-(3-aminopyridin-2-yl)benzoate is achieved through a two-step reaction sequence as illustrated below. The first step involves the formation of the C-C bond between the pyridine and benzene rings via a Suzuki-Miyaura coupling. The second step is the reduction of the nitro group to the desired amine.

Figure 1: Overall synthetic route for Methyl 4-(3-aminopyridin-2-yl)benzoate.

Part 1: Synthesis of Methyl 4-(3-nitropyridin-2-yl)benzoate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] In this step, 2-chloro-3-nitropyridine is coupled with a suitable boronic acid or ester derivative of methyl benzoate to form the desired biaryl compound. The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle.[3][4]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Notes |

| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.54 | 1.59 g (10.0 mmol) | Starting material |

| (4-(Methoxycarbonyl)phenyl)boronic acid | 99768-42-2 | 179.96 | 2.16 g (12.0 mmol, 1.2 eq) | Coupling partner |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 347 mg (0.3 mmol, 3 mol%) | Palladium catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g (30.0 mmol, 3.0 eq) | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | Solvent |

| Deionized Water | 7732-18-5 | 18.02 | 10 mL | Co-solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction |

| Brine (saturated NaCl solution) | N/A | N/A | As needed | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |

Experimental Protocol

-

Reaction Setup:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol), (4-(methoxycarbonyl)phenyl)boronic acid (2.16 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

-

Addition of Solvent and Catalyst:

-

Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

-

Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford Methyl 4-(3-nitropyridin-2-yl)benzoate as a solid.

-

Part 2: Reduction of Methyl 4-(3-nitropyridin-2-yl)benzoate to Methyl 4-(3-aminopyridin-2-yl)benzoate

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] Several methods are available, with the use of metals in acidic or neutral media being a common and efficient approach.[6][7] In this protocol, we utilize iron powder in the presence of ammonium chloride, which provides a milder alternative to strongly acidic conditions.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 5 mmol scale) | Notes |

| Methyl 4-(3-nitropyridin-2-yl)benzoate | N/A | 258.22 | 1.29 g (5.0 mmol) | Starting material |

| Iron Powder (Fe) | 7439-89-6 | 55.85 | 1.40 g (25.0 mmol, 5.0 eq) | Reducing agent |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 1.34 g (25.0 mmol, 5.0 eq) | Proton source |

| Ethanol | 64-17-5 | 46.07 | 30 mL | Solvent |

| Deionized Water | 7732-18-5 | 18.02 | 10 mL | Co-solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | N/A | N/A | As needed | For neutralization and washing |

| Celite® | 61790-53-2 | N/A | As needed | Filtration aid |

Experimental Protocol

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Methyl 4-(3-nitropyridin-2-yl)benzoate (1.29 g, 5.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

-

Add iron powder (1.40 g, 25.0 mmol) and ammonium chloride (1.34 g, 25.0 mmol) to the suspension.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously.

-

Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 1:1 v/v). The disappearance of the starting material and the appearance of a more polar, UV-active spot corresponding to the amine product indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (2 x 15 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to basify the mixture.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to afford Methyl 4-(3-aminopyridin-2-yl)benzoate as a pure solid.

-

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show the characteristic aromatic protons of both the pyridine and benzene rings, as well as the singlet for the methyl ester and the broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen; handle with care.

-

Palladium catalysts are expensive and should be handled carefully to avoid waste.

-

The reduction reaction with iron powder can be exothermic.

Troubleshooting

-

Low yield in Suzuki Coupling: Ensure that the reaction is carried out under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst. The quality of the boronic acid and the base is also crucial.

-

Incomplete Nitro Reduction: If the reduction is sluggish, the reaction time can be extended, or additional portions of iron powder can be added. The iron powder should be finely divided for maximum surface area.

-

Purification Difficulties: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent mixture.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 4-(3-aminopyridin-2-yl)benzoate. The two-step sequence, involving a Suzuki-Miyaura coupling and a subsequent nitro group reduction, is a practical approach for obtaining this valuable building block in good yield and purity. The provided experimental details, including reagent quantities, reaction conditions, and work-up procedures, are intended to guide researchers in the successful synthesis of this important intermediate for applications in drug discovery and development.

References

- Mosher, H. S., et al. (1955). J. Org. Chem., 20(3), 283-286.

- Kogl, F., et al. (1948). Recl. Trav. Chim. Pays-Bas, 67, 29-44.

- U.S.

- U.S.

- Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed., 47(34), 6438-6441.

- Suzuki, A. (1981). Synth. Commun., 11(7), 513-519.

- WO2007117607.

- WO2011014535.

- Wu, Y.-J., et al. (2011). Acta Cryst., E68, o2497.

- Bakke, J. M., & Ranes, E. (1998).

- Leadbeater, N. E., & Marco, M. (2002).

- Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synth. Commun., 35(7), 913-922.

- Klyuev, M. V., & Shvartsberg, M. S. (2016). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Russian Chemical Reviews, 85(11), 1139-1163.

- Larsen, R. D., et al. (2004). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Acta Cryst., E60, o1420-o1422.

- Reddit. (2021).

- Beletskaya, I. P., & Cheprakov, A. V. (2000).

- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.

- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.

- WO2015071230A1.

- Kaczmarek, Ł. (1991). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. Polish Journal of Chemistry, 65, 1035-1038.

- Knesl, P., et al. (2009). Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)

- Wang, J., et al. (2008). Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. J. Am. Chem. Soc., 130(5), 1566-1567.

- Chemistry Stack Exchange. (2025).

- Periodica Polytechnica Chemical Engineering. (2018).

- Molecules. (2007). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M.

- Al-Masum, M. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(10), 1699.

- Lima, L. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)

- Brewer, K. L., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorg. Chem., 57(21), 13534-13544.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

Sources

- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]

- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Application Note & Protocol: High-Purity Isolation of Methyl 4-(3-aminopyridin-2-yl)benzoate via Optimized Flash Column Chromatography

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of Methyl 4-(3-aminopyridin-2-yl)benzoate, a key heterocyclic building block in pharmaceutical research and drug development. The inherent basicity of the aminopyridine moiety presents a significant challenge for standard silica gel chromatography, often leading to poor separation, peak tailing, and low recovery. This application note elucidates the rationale behind method development, including the selection of an appropriate stationary phase and the optimization of a modified mobile phase to achieve high purity (>98%). We present a robust, step-by-step protocol from initial method development using Thin-Layer Chromatography (TLC) to the final column chromatography procedure, ensuring reproducibility and efficiency.

Introduction: The Purification Challenge

Methyl 4-(3-aminopyridin-2-yl)benzoate is a bi-aryl compound of significant interest in medicinal chemistry, often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The purification of the crude product is critical to remove unreacted starting materials, byproducts (e.g., from homo-coupling), and residual catalysts that can interfere with subsequent synthetic steps or biological assays.[2]

The primary challenge in the chromatographic purification of this molecule lies in the interaction between the basic 3-amino group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This acid-base interaction can lead to strong, non-specific adsorption of the target compound, resulting in significant peak tailing, poor resolution, and in some cases, irreversible retention on the column. To overcome this, a carefully optimized methodology is required.

Principle of Separation: Normal-Phase Chromatography with a Basic Modifier

The purification strategy employs normal-phase column chromatography, a technique that separates compounds based on their polarity.[4]

-

Stationary Phase: Silica gel is used as the polar stationary phase. Its high surface area and polar nature allow for differential adsorption of the components in the crude mixture.[5]

-

Mobile Phase (Eluent): A mobile phase of lower polarity is used to transport the compounds through the column. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the silica gel and elute later.[6]

To mitigate the issues caused by the basicity of the analyte, a small percentage of a basic modifier, such as triethylamine (Et₃N), is incorporated into the mobile phase. The triethylamine acts as a competitive base, binding to the active acidic sites on the silica gel. This effectively masks the silanol groups, preventing the aminopyridine moiety from strongly adsorbing and allowing it to elute as a sharp, well-defined band.[7]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, which typically ensures good separation on a flash column.[7]

Protocol 1: TLC Mobile Phase Optimization

-

Prepare Eluents: In separate developing chambers, prepare various mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and incrementally increase the polarity (e.g., 7:3, 1:1, 3:7). To each of these mixtures, add 0.5-1% triethylamine (Et₃N) by volume.

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of several TLC plates (one for each eluent).

-

Development: Place one TLC plate into each developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend to near the top of the plate.

-

Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots corresponding to the product and impurities.

-

Analysis: Calculate the Rƒ value for the product spot in each solvent system using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Selection: Choose the solvent system that gives the product an Rƒ value between 0.25 and 0.35 and provides the best separation from visible impurities.

Caption: Logic for optimizing the mobile phase using TLC.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials & Equipment

-

Crude Methyl 4-(3-aminopyridin-2-yl)benzoate

-

Silica Gel for flash chromatography (e.g., 230-400 mesh)

-

Glass chromatography column (e.g., 40 cm length, 4 cm diameter)

-

Optimized mobile phase (from TLC) with 1% Et₃N

-

Sand (washed)

-

Cotton or glass wool

-

Fraction collection tubes or flasks

-

Rotary evaporator

Protocol 2: Column Packing and Purification

-

Column Preparation:

-

Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom outlet.[7]

-

Add a ~1 cm layer of sand over the plug to create a flat base.[7]

-

Prepare a slurry of silica gel (~50-60 g for a 1 g sample) in the optimized mobile phase.

-

Pour the slurry into the column. Gently tap the column sides to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle.

-

Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top to prevent disruption during solvent and sample addition.[7]

-

Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica until the bed is completely stable. Do not let the solvent level drop below the top layer of sand.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (~2-3 g) to this solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. This prevents dissolution issues at the column head and promotes better separation.

-

Carefully add this silica-adsorbed sample onto the top layer of sand in the column, creating a thin, even band.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column, opening the stopcock to begin the elution.

-

Maintain a constant head of solvent above the stationary phase throughout the process. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5-10 cm/min drop rate).

-

Begin collecting fractions immediately. The volume of each fraction can be guided by the column size (e.g., 20-25 mL fractions).

-

Monitor the elution of compounds by periodically analyzing the collected fractions using TLC. Spot each fraction on a single TLC plate to track the separation progress.

-

-

Isolation:

-

Identify the fractions containing the pure product (single spot on TLC at the correct Rƒ).

-

Combine the pure fractions into a round-bottom flask.

-

Remove the mobile phase using a rotary evaporator to yield the purified Methyl 4-(3-aminopyridin-2-yl)benzoate.

-

Caption: Overall workflow for the purification process.

Data Summary

The following table summarizes the typical parameters for this purification.

| Parameter | Recommended Value/Method | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography.[4] |

| Mobile Phase | Hexane:Ethyl Acetate + 1% Et₃N | Ratio determined by TLC; Et₃N is critical to prevent tailing of the basic amine.[7] |

| Optimal Rƒ (TLC) | ~0.25 - 0.35 | Provides a good balance between retention and elution time for optimal separation.[7] |

| Sample Loading | Dry loading (adsorbed on silica) | Ensures a narrow starting band and improves resolution compared to liquid loading. |

| Elution Mode | Isocratic (constant mobile phase) | Sufficient for separating impurities with significantly different polarities. |

| Purity Analysis | TLC, ¹H NMR, LC-MS | Confirms identity and assesses the purity of the final isolated product. |

Safety Precautions

Aminopyridine derivatives should be handled with caution as they can be toxic and irritant.[8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[8][9]

-

Ventilation: Perform all manipulations, including column packing and solvent evaporation, inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to institutional and local regulations.

-

Spill Response: In case of a spill, contain the material and clean the area following established laboratory safety protocols.[9]

References

-

Lima, G. M., de Farias, M. A., & de Simone, C. A. (2009). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

-

Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Avanthay, M., et al. (2018). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

-

Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. columbia.edu [columbia.edu]

- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. echemi.com [echemi.com]

- 10. biochemopharma.fr [biochemopharma.fr]

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

An Application Note and Protocol for the Recrystallization of Methyl 4-(3-aminopyridin-2-yl)benzoate

Methyl 4-(3-aminopyridin-2-yl)benzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic molecules targeting a range of therapeutic areas. Aminopyridines are a significant class of compounds in pharmaceutical development.[1] The purity of such intermediates is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[2][3][4][5]

This application note provides a detailed protocol for the recrystallization of Methyl 4-(3-aminopyridin-2-yl)benzoate, offering a systematic approach to solvent selection and a robust procedure to obtain a high-purity crystalline product. The principles and methodologies described herein are designed to be broadly applicable for researchers and scientists in drug development and organic synthesis.

Chemical Profile: Methyl 4-(3-aminopyridin-2-yl)benzoate

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₂N₂O₂ | Calculated |

| Molecular Weight | 228.25 g/mol | Calculated |

| Appearance | Off-white to light yellow crystalline powder | Inferred from related compounds[6] |

| Key Functional Groups | Primary amine, Pyridine ring, Methyl ester | Structural analysis |

| Polarity | Moderately polar | Inferred from functional groups |

| Hydrogen Bond Donor | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptor | 4 (2 from N in pyridine and 2 from O in ester) | Calculated |

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a given solvent at varying temperatures.[2][7] The ideal solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[7] Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent. As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of pure crystals.[2][4] The slow and controlled cooling process is crucial for the formation of large, well-defined crystals, which are easier to isolate and wash.[7]

Experimental Protocol

Materials and Equipment

| Materials | Equipment |

| Crude Methyl 4-(3-aminopyridin-2-yl)benzoate | Magnetic stir plate with heating |

| Reagent-grade solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane) | Erlenmeyer flasks |

| Deionized water | Reflux condenser |

| Celite® or activated carbon (optional) | Büchner funnel and flask |

| Filter paper | Vacuum source |

| Glass stirring rod | |

| Spatula | |

| Beakers | |

| Watch glass | |

| Drying oven or vacuum desiccator | |

| Melting point apparatus | |

| HPLC system for purity analysis |

Step 1: Solvent System Selection and Screening

The selection of an appropriate solvent is the most critical step for successful recrystallization.[7][8] A systematic screening process is recommended to identify the optimal solvent or solvent mixture.

Ideal Solvent Characteristics:

-

The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[7]

-

The boiling point of the solvent should be low enough to be easily removed from the crystals but high enough to provide a sufficient temperature differential for recrystallization.[9]

-

Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8]

Screening Procedure:

-

Place approximately 20-30 mg of crude Methyl 4-(3-aminopyridin-2-yl)benzoate into several small test tubes.

-

To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.

-

If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

-

If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block.

-

Continue adding the solvent dropwise until the compound fully dissolves at the elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

-

Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate.

Solvent System Suggestions based on Compound Structure:

-

Single Solvents: Given the presence of polar functional groups, polar protic solvents like ethanol or isopropanol are good starting points. A patent for purifying aminopyridine crude products suggests dissolving in absolute ethanol.[10]

-

Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For this compound, a potential system could be Ethanol/Water or Ethyl Acetate/Heptane.

Step 2: Recrystallization Workflow

The following is a generalized workflow for the recrystallization process.

Caption: A generalized workflow for the purification of Methyl 4-(3-aminopyridin-2-yl)benzoate via recrystallization.

Step-by-Step Protocol:

-

Dissolution: Place the crude Methyl 4-(3-aminopyridin-2-yl)benzoate into an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating and stirring. Continue adding the solvent until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.[7][11]

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and stir for a few minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.

-

Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator to remove all traces of the solvent.

Post-Recrystallization Analysis

-

Yield Calculation: Determine the percentage yield of the recovered pure compound.

-

Melting Point Analysis: Measure the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.

-

Chromatographic Purity: Use HPLC to determine the purity of the final product and compare it to the crude material.

-

Spectroscopic Analysis: Confirm the identity and structural integrity of the purified compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even in the cold solvent. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Consider using a different solvent or a binary solvent system. |

| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The rate of cooling is too fast. | - Lower the temperature at which the compound is dissolved.- Add slightly more solvent.- Reheat the solution to dissolve the oil, then cool more slowly.- Use a lower-boiling point solvent. |

| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is pre-warmed for hot filtration.- Cool the solution in an ice bath for a longer period.- Evaporate some of the solvent from the filtrate to recover more product (this may be of lower purity). |

| Colored crystals | - Colored impurities are co-precipitating with the product. | - Use activated carbon to decolorize the solution before crystallization. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.

-

Avoid bumping when boiling solutions by using a stir bar or boiling chips.

-

Consult the Safety Data Sheet (SDS) for all chemicals used.

References

-

PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. [Link]

-

Takasaki, S., Tachibana, Y., & Odo, K. (1989). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

-

University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Google Patents. Process for preparing methyl 4-(aminomethyl)

- Google Patents. A kind of method and its purification process that aminopyridine is prepared by picoline.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- Matshwele, J. T. P., Odisitse, S., Mazimba, O., Julius, L. G., Mogatwe, T., & Nareetsile, F. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203–1206.

- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

ChemBK. methyl 4-aminobenzoate. [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

-

University of California, Riverside. Guide for crystallization. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis and Properties of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate. [Link]

-

Preprints.org. Supramolecular Assemblies and Anticancer Activities of Aminopyidine- Based Polynuclear and Mononuclear Co(II) Benzoates: Experimental and Theoretical Studies. [Link]

-

University of Cape Town. SOP: CRYSTALLIZATION. [Link]

-

Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

-

Veeprho. 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. [Link]

-

PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

-

Aakash. Crystallization: Definition, Principle, Demonstration & Application - Chemistry. [Link]

-

Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]

-

Eureka | Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

-

Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

-

MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

-

ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

-

Chemsrc. Methyl benzoate. [Link]

-

PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 5. mt.com [mt.com]

- 6. nbinno.com [nbinno.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: 1H NMR Characterization of Methyl 4-(3-aminopyridin-2-yl)benzoate

Abstract: This document provides a comprehensive guide for the structural characterization of Methyl 4-(3-aminopyridin-2-yl)benzoate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural verification is paramount. This guide details the theoretical analysis of the proton environments, a step-by-step protocol for sample preparation and data acquisition, and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: Structural Elucidation of a Bi-aryl Heterocycle

Methyl 4-(3-aminopyridin-2-yl)benzoate is a bi-aryl compound featuring a 1,4-disubstituted benzene ring linked to a 2,3-disubstituted pyridine ring. This arrangement of electron-donating (amino) and electron-withdrawing (ester and pyridine nitrogen) groups creates a distinct electronic environment, resulting in a well-resolved and informative ¹H NMR spectrum. Accurate characterization is the foundation of all subsequent research, ensuring the identity and purity of the material used in drug development or synthetic chemistry workflows. This application note serves as a field-proven guide to achieving high-quality, interpretable ¹H NMR data for this specific molecule.

Molecular Structure and Proton Environment Analysis

To interpret the spectrum, one must first analyze the molecule's structure to identify all chemically distinct protons. The structure contains eight unique proton environments, which have been systematically labeled below.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Weighing: Accurately weigh 5-10 mg of the solid compound into a small, clean glass vial. [1]2. Solvent Selection & Dissolution:

-

Rationale: CDCl₃ is a good starting point due to its low viscosity and common use. However, the -NH₂ protons may exchange or broaden significantly. DMSO-d₆ is an excellent alternative that slows down proton exchange, often resulting in a sharper, more observable -NH₂ signal.

-

Procedure: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Use a vortex mixer to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

-

-

Filtration:

-

Rationale: Undissolved particulate matter severely degrades magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a critical, non-negotiable step.

-

Procedure: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter-pipette into the NMR tube. The final sample height should be approximately 5 cm (0.7 mL). [2]4. Finalization: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

-

Instrument Parameters & Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30° pulse for quantitative 1D acquisition. |

| Spectral Width (SW) | ~16 ppm | Ensures all signals, from TMS to ~12 ppm, are captured. |

| Relaxation Delay (D1) | 5 seconds | Allows for nearly complete relaxation of all protons, ensuring accurate integration. |

| Acquisition Time (AQ) | ~2-3 seconds | Provides adequate data points for good resolution. |

| Number of Scans (NS) | 8 to 16 | Sufficient for good signal-to-noise with 5-10 mg of sample. |

| Receiver Gain (RG) | Auto-adjust | Optimizes signal detection without overloading the receiver. |

Data Processing and Spectral Interpretation

Data Processing Workflow

Modern NMR software automates much of the processing, but understanding the steps is crucial for quality control. [3][4][5][6]1. Fourier Transform (FT): Converts the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum. 2. Phase Correction: Adjusts the phase of the signals to ensure all peaks are in pure absorption mode (positive and symmetrical). 3. Baseline Correction: Fits and subtracts a polynomial function from the baseline to ensure it is flat at zero. 4. Referencing: Calibrates the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm. If TMS is absent, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm). 5. Integration: Calculates the relative area under each peak, which corresponds to the number of protons it represents.

Assigning the Spectrum: A Walkthrough

-

Step 1 (Identify Singlets): Locate the sharp singlet around δ 3.90 ppm . This is unambiguously assigned to the three methyl protons (Hₕ ). Locate the broad singlet from the -NH₂ group; its position may vary.

-

Step 2 (Benzoate AA'BB' System): Identify the two doublets in the downfield region (~δ 7.5-8.1 ppm), each integrating to 2H. The most downfield doublet at ~δ 8.10 ppm is assigned to Hₐ/Hₓ , which are deshielded by the adjacent ester. The doublet at ~δ 7.50 ppm is assigned to Hₑ/Hₒ . Confirm that their coupling constant (Jₐₑ) is identical (~8.5 Hz).

-

Step 3 (Pyridine System): Analyze the remaining three aromatic protons.

-

The most downfield signal of this group, at ~δ 8.25 ppm , is Hₑ , due to its proximity to the pyridine nitrogen. It should appear as a doublet of doublets.

-

The remaining two signals, Hբ and H₉ , will also be doublet of doublets. Use the coupling constants to confirm assignments. For example, the splitting in the Hₑ signal should match one of the splittings in the Hբ signal (³Jₑբ ≈ 4.8 Hz) and one of the splittings in the H₉ signal (⁴Jₑ₉ ≈ 1.5 Hz). This network of shared coupling constants provides definitive proof of the assignments.

-

Advanced Considerations & Troubleshooting

-

Identifying the -NH₂ Peak: If the amino protons are too broad or not visible, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak will disappear as the protons are replaced by deuterium.

-

Signal Overlap: If signals are overlapping, acquiring the spectrum on a higher-field instrument (e.g., 600 MHz or greater) will increase spectral dispersion and may resolve the issue.

-

Poor Lineshape: Broad, asymmetric peaks are often a result of poor shimming, which can be caused by particulate matter (re-filter the sample) or an incorrect sample volume.

Conclusion

The ¹H NMR spectrum of Methyl 4-(3-aminopyridin-2-yl)benzoate provides a unique fingerprint for its structural verification. By following the detailed protocols for sample preparation, data acquisition, and systematic interpretation outlined in this guide, researchers can confidently confirm the identity and purity of this important chemical intermediate, ensuring the integrity of their scientific endeavors.

References

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. Available at: [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. Available at: [Link]

-

NMR Data Processing. eMagRes. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

Methyl benzoate | CAS#:93-58-3. Chemsrc. Available at: [Link]

-

COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. Available at: [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

-

1H NMR Spectra of Substituted Aminopyridines. Sci-Hub. Available at: [Link]

-

NMR Sample Preparation. Western University. Available at: [Link]

-

NMR Data Processing. ResearchGate. Available at: [Link]

-

NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Available at: [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

-

NMRPipe Introductory Tutorial. National Institutes of Health. Available at: [Link]

-

Methyl benzoate. Wikipedia. Available at: [Link]

-

Sample Preparation. Michigan State University Max T. Rogers NMR Facility. Available at: [Link]

-

13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. Available at: [Link]

-

HMNR Aromatic Coupling. YouTube. Available at: [Link]

-

2.3 NMR data handling and (pre-)processing. The MetaRbolomics book. Available at: [Link]

-

Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. ACS Publications. Available at: [Link]

-

Basics on Arrayed-NMR and Data Analysis. Mestrelab Resources. Available at: [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]

- 6. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling of Methyl 4-(3-aminopyridin-2-yl)benzoate

Welcome to the technical support center for the impurity profiling of Methyl 4-(3-aminopyridin-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically grounded advice for navigating the complexities of impurity analysis for this critical pharmaceutical intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during your experimental work.

The Criticality of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends to the impurities within a drug substance. Even minute quantities of unintended chemical entities can impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[3][4] For a molecule like Methyl 4-(3-aminopyridin-2-yl)benzoate, a thorough understanding of its impurity profile is not just a regulatory requirement but a fundamental aspect of robust process development and quality control.[5]

Part 1: Frequently Asked Questions (FAQs) about Potential Impurities

This section addresses common questions regarding the types of impurities that can be anticipated during the synthesis and storage of Methyl 4-(3-aminopyridin-2-yl)benzoate.

Q1: What are the most likely process-related impurities from the synthesis of Methyl 4-(3-aminopyridin-2-yl)benzoate?

A1: The synthesis of Methyl 4-(3-aminopyridin-2-yl)benzoate typically involves a Suzuki-Miyaura coupling reaction.[6] This palladium-catalyzed cross-coupling is highly efficient but can introduce specific impurities. The most common process-related impurities arise from starting materials, by-products of the coupling reaction, and reagents.

-

Unreacted Starting Materials: Residual amounts of 3-aminopyridine and methyl 4-bromobenzoate (or a related boronic acid/ester) are common.

-

Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the same starting material can occur. For instance, biphenyl derivatives from the boronic acid and bipyridine derivatives from the pyridine starting material.

-

Protodeborylation/Protodehalogenation Products: The replacement of the boronic acid group or the halogen with a hydrogen atom can lead to the formation of undesired by-products.

-

Ligand-Derived Impurities: Phosphorus-based ligands used in the Suzuki-Miyaura coupling can sometimes be a source of impurities.[7]

It is crucial to use high-purity starting materials to minimize the formation of these impurities.[8]

Q2: Can impurities arise from the starting materials themselves, such as 3-aminopyridine?

A2: Absolutely. The purity of your starting materials directly impacts the purity of the final product. 3-aminopyridine, for instance, can contain isomers (2-aminopyridine and 4-aminopyridine) or other related pyridine derivatives depending on its synthetic route.[9][10] It's essential to have a well-characterized starting material and a validated analytical method to test its purity before use.

Q3: What are the potential degradation products of Methyl 4-(3-aminopyridin-2-yl)benzoate?

A3: Degradation products can form during manufacturing, storage, or as a result of exposure to stress conditions like heat, light, humidity, acid, and base.[11] For Methyl 4-(3-aminopyridin-2-yl)benzoate, potential degradation pathways include:

-

Hydrolysis: The ester group is susceptible to hydrolysis, which would result in the formation of 4-(3-aminopyridin-2-yl)benzoic acid.

-

Oxidation: The amino group on the pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products. The presence of adventitious oxygen during a reaction can also lead to the formation of oxidative impurities.[12]

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation. The specific degradation products would need to be identified through forced degradation studies.

Forced degradation studies are a systematic way to identify potential degradation products and are a key component of developing stability-indicating analytical methods.[13][14]

Part 2: Troubleshooting Analytical Methods

This section provides guidance on resolving common issues encountered during the analytical testing of Methyl 4-(3-aminopyridin-2-yl)benzoate.

High-Performance Liquid Chromatography (HPLC)

Q4: I'm seeing poor peak shape (tailing or fronting) for the main peak and impurities in my reversed-phase HPLC analysis. What could be the cause?

A4: Poor peak shape for polar, aromatic compounds like Methyl 4-(3-aminopyridin-2-yl)benzoate is a common challenge in reversed-phase HPLC.[15] Several factors could be at play:

-

Secondary Interactions with Residual Silanols: The basic nature of the pyridine nitrogen can lead to strong interactions with acidic residual silanol groups on the silica-based stationary phase, causing peak tailing.

-

Solution:

-

Use a column with high-purity silica and effective end-capping.

-

Lower the pH of the mobile phase (e.g., using formic acid or trifluoroacetic acid) to protonate the basic analytes and minimize silanol interactions.

-

Consider using a column with a different stationary phase chemistry, such as a polar-embedded or polar-endcapped phase, which can provide alternative selectivity and improved peak shape for polar compounds.[16]

-

-

-

Sample Overload: Injecting too much sample can lead to peak fronting.

-

Solution: Reduce the injection volume or the concentration of the sample.

-

-

Inappropriate Mobile Phase Composition: A mobile phase that is too weak (too much aqueous component) can lead to poor peak shape.

-

Solution: Optimize the gradient or isocratic mobile phase composition to ensure adequate retention and elution.

-

Q5: I'm having trouble retaining and separating highly polar impurities that elute near the solvent front. What can I do?

A5: Retaining very polar compounds on traditional reversed-phase columns can be difficult.[17] Here are some strategies to improve retention:

-

Highly Aqueous Mobile Phases: Use a mobile phase with a high percentage of the aqueous component. However, be aware that some C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to a loss of retention.[18] Using an "aqueous stable" C18 or a polar-embedded phase is recommended.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high percentage of organic solvent.

-

Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic or ionizable analytes. However, this approach can be harsh on the column and is often not compatible with mass spectrometry.

Q6: How do I choose the right HPLC column for impurity profiling of this compound?

A6: The choice of column is critical for achieving a good separation. For a molecule with the characteristics of Methyl 4-(3-aminopyridin-2-yl)benzoate (aromatic, polar, basic), consider the following:

| Column Type | Advantages | Disadvantages |

| High-Purity C18 | Versatile, good for general-purpose reversed-phase separations. | May show peak tailing for basic compounds without mobile phase modifiers. |

| Polar-Embedded/Endcapped | Reduced silanol interactions, better peak shape for polar and basic analytes.[16] | May have different selectivity compared to traditional C18. |

| Phenyl Hexyl | Offers pi-pi interactions, which can provide unique selectivity for aromatic compounds. | May not be suitable for all types of impurities. |

| HILIC | Excellent for very polar impurities that are not retained in reversed-phase. | Can have longer equilibration times and may be less robust than reversed-phase columns. |

A good method development strategy is to screen several columns with different selectivities to find the optimal separation.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q7: I'm trying to identify an unknown impurity using LC-MS, but I'm not getting a clear molecular ion. What could be the issue?

A7: Several factors can affect the ionization of an analyte in LC-MS:[19]

-

Ionization Mode: Ensure you are using the appropriate ionization mode. For a basic compound like Methyl 4-(3-aminopyridin-2-yl)benzoate and its related impurities, electrospray ionization (ESI) in positive ion mode is typically the most effective.

-

Mobile Phase Additives: The choice and concentration of mobile phase additives are crucial. Formic acid or ammonium formate at low concentrations (e.g., 0.1%) are commonly used to promote protonation and enhance the signal in positive ion mode.

-

In-Source Fragmentation: The analyte might be fragmenting in the ion source. Try reducing the fragmentor voltage or other source parameters to obtain a more prominent molecular ion.

-